molecular formula C17H17FN2O2 B4156473 1-{1-[2-(4-fluorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol

1-{1-[2-(4-fluorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol

Cat. No.: B4156473
M. Wt: 300.33 g/mol
InChI Key: UTDAIKAFKSBUKO-UHFFFAOYSA-N
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Description

1-{1-[2-(4-fluorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol is a synthetic organic compound that features a benzimidazole core linked to a fluorophenoxyethyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[2-(4-fluorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Fluorophenoxyethyl Group: The fluorophenoxyethyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 2-(4-fluorophenoxy)ethyl halide in the presence of a base.

    Addition of the Ethanol Moiety: The final step involves the reduction of the intermediate product to introduce the ethanol moiety, typically using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{1-[2-(4-fluorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The benzimidazole core can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The fluorophenoxyethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

1-{1-[2-(4-fluorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-{1-[2-(4-fluorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. The fluorophenoxyethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 1-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol
  • 1-{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol
  • 1-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol

Uniqueness

1-{1-[2-(4-fluorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol is unique due to the presence of the fluorine atom in the phenoxyethyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[1-[2-(4-fluorophenoxy)ethyl]benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c1-12(21)17-19-15-4-2-3-5-16(15)20(17)10-11-22-14-8-6-13(18)7-9-14/h2-9,12,21H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDAIKAFKSBUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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